6-(3-Bromophenyl)pyrimidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-bromophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIDMWFCTADGBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Advanced Spectroscopic and Diffraction Based Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.
Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. While specific experimental data for 6-(3-Bromophenyl)pyrimidin-4-ol is not publicly available in the referenced literature, a hypothetical ¹H NMR spectrum can be predicted based on the structure. The spectrum would be expected to show distinct signals for the protons on the pyrimidine (B1678525) and phenyl rings.
The pyrimidine ring possesses two protons, H2 and H5. The chemical shift of H2 would likely appear downfield due to the influence of the adjacent nitrogen atoms. The H5 proton would also exhibit a characteristic chemical shift. The 3-bromophenyl substituent has four aromatic protons. Their splitting patterns and chemical shifts would be dictated by their positions relative to the bromine atom and the pyrimidine ring, likely resulting in a complex multiplet. The hydroxyl proton at the 4-position would typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
A hypothetical data table for the ¹H NMR spectrum is presented below.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H2 (pyrimidine) | 8.0 - 8.5 | s | - |
| H5 (pyrimidine) | 6.5 - 7.0 | s | - |
| Ar-H (phenyl) | 7.2 - 8.0 | m | - |
| OH | 10.0 - 13.0 | br s | - |
Note: This is a predicted table, and actual experimental values may vary.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of This compound is expected to display ten distinct signals, corresponding to the ten carbon atoms in the molecule.
The carbon atoms of the pyrimidine ring (C2, C4, C5, and C6) would resonate at characteristic chemical shifts, with C4 and C6 being significantly deshielded due to the attachment of the hydroxyl group and the bromophenyl group, respectively. The carbon atom bearing the hydroxyl group (C4) would likely appear in the range of 160-170 ppm. The carbon atoms of the phenyl ring would show six distinct signals, with the carbon atom attached to the bromine atom (C3') exhibiting a chemical shift influenced by the halogen's electronegativity and heavy atom effect.
A hypothetical data table for the ¹³C NMR spectrum is provided below.
| Carbon | Predicted Chemical Shift (ppm) |
| C2 (pyrimidine) | 150 - 155 |
| C4 (pyrimidine) | 160 - 170 |
| C5 (pyrimidine) | 105 - 115 |
| C6 (pyrimidine) | 155 - 165 |
| C1' (phenyl) | 135 - 140 |
| C2' (phenyl) | 125 - 130 |
| C3' (phenyl) | 120 - 125 |
| C4' (phenyl) | 130 - 135 |
| C5' (phenyl) | 128 - 133 |
| C6' (phenyl) | 125 - 130 |
Note: This is a predicted table, and actual experimental values may vary.
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.
COSY: This experiment would reveal the correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For instance, it would confirm the coupling between the protons on the phenyl ring.
HSQC: This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signal for each protonated carbon atom.
HMBC: This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the pyrimidine and phenyl rings and for assigning the quaternary carbon atoms. For example, correlations between the H5 proton of the pyrimidine ring and the carbons of the phenyl ring would definitively establish the substitution pattern.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.
The FT-IR spectrum of This compound would exhibit characteristic absorption bands corresponding to its functional groups. The tautomeric equilibrium between the -ol and -one forms of the pyrimidin-4-ol ring would significantly influence the spectrum.
Key expected vibrational frequencies are:
O-H stretching: A broad band in the region of 3400-3200 cm⁻¹ would indicate the presence of the hydroxyl group.
N-H stretching: If the pyrimidinone tautomer is present, an N-H stretching band might be observed in the same region.
C=O stretching: The presence of the pyrimidinone tautomer would give rise to a strong carbonyl absorption band around 1700-1650 cm⁻¹.
C=N and C=C stretching: Vibrations of the pyrimidine and phenyl rings would appear in the 1600-1400 cm⁻¹ region.
C-Br stretching: A band in the lower frequency region, typically around 600-500 cm⁻¹, would be indicative of the carbon-bromine bond.
A hypothetical data table for the FT-IR spectrum is presented below.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | 3400 - 3200 | Broad, Medium |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C=O stretch (amide) | 1700 - 1650 | Strong |
| C=N/C=C stretch | 1600 - 1400 | Medium-Strong |
| C-Br stretch | 600 - 500 | Weak-Medium |
Note: This is a predicted table, and actual experimental values may vary.
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of This compound would be expected to show strong signals for the aromatic ring breathing modes of both the pyrimidine and phenyl rings. The C-Br stretching vibration would also be Raman active. The combination of FT-IR and Raman data would provide a more complete picture of the vibrational modes of the molecule.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. Both soft and hard ionization techniques are employed to characterize this compound.
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. nih.gov In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets, which leads to the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. nih.govrsc.org This method is ideal for accurately determining the molecular mass of this compound.
For this compound, analysis in positive ion mode would be expected to show a prominent signal corresponding to the protonated molecule. The presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion, appearing as two peaks of almost equal intensity separated by two mass units (m/z). iosrjournals.org
Collision-induced dissociation (CID) of the precursor ion [M+H]⁺ can provide further structural details. The fragmentation of protonated pyrimidine and pyrimidinone derivatives often involves the loss of small, stable neutral molecules. nih.govresearchgate.net
Expected ESI-MS Data for this compound
| Ion | Expected m/z (⁷⁹Br / ⁸¹Br) | Description |
| [M+H]⁺ | 251.0 / 253.0 | Protonated Molecular Ion (Parent Ion) |
| [M+H - H₂O]⁺ | 233.0 / 235.0 | Loss of water |
| [M+H - CO]⁺ | 223.0 / 225.0 | Loss of carbon monoxide |
| [C₆H₄Br]⁺ | 155.0 / 157.0 | Bromophenyl cation |
This table presents hypothetical data based on established fragmentation principles for similar compounds.
Electron ionization (EI) is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the sample, causing ionization and extensive fragmentation. sapub.org This results in a complex mass spectrum that serves as a molecular fingerprint, providing rich structural information. libretexts.org The fragmentation of pyrimidine derivatives under EI-MS is often characterized by the cleavage of the heterocyclic ring and the loss of substituents. iosrjournals.orgresearchgate.net
The mass spectrum of this compound would show a molecular ion peak (M⁺) with the characteristic bromine isotopic pattern. iosrjournals.org Significant fragmentation pathways would likely include the loss of the bromine atom, cleavage of the pyrimidine ring through retro-Diels-Alder-type reactions, and elimination of neutral fragments like HCN or CO. sapub.orgacs.org
Expected EI-MS Fragmentation Data for this compound
| Fragment Ion | Expected m/z (⁷⁹Br / ⁸¹Br) | Proposed Structure/Fragment |
| [C₁₀H₇N₂OBr]⁺ | 250.0 / 252.0 | Molecular Ion (M⁺) |
| [C₁₀H₇N₂O]⁺ | 171.1 | Loss of Br radical |
| [C₉H₆NBr]⁺ | 207.0 / 209.0 | Loss of HNCO from M⁺ |
| [C₆H₄Br]⁺ | 155.0 / 157.0 | Bromophenyl cation |
| [C₄H₃N₂O]⁺ | 95.0 | Pyrimidinol fragment |
This table presents hypothetical data based on established fragmentation patterns for brominated aromatic and pyrimidine compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. researchgate.net The absorption spectrum provides information about the electronic structure and the presence of chromophores—parts of a molecule that absorb light. researchgate.net
The structure of this compound contains two primary chromophores: the bromophenyl ring and the pyrimidin-4-ol ring system. These conjugated systems are responsible for strong absorptions in the UV region. The expected electronic transitions are primarily π → π* and n → π*.
π → π transitions:* These are high-intensity absorptions arising from the excitation of electrons in π bonding orbitals to π* anti-bonding orbitals within the aromatic and heterocyclic rings. researchgate.net
n → π transitions:* These are lower-intensity absorptions resulting from the promotion of non-bonding electrons (from nitrogen and oxygen atoms) to π* anti-bonding orbitals. researchgate.net
The solvent polarity can influence the position of these absorption bands; polar solvents often cause a blue shift (to shorter wavelengths) for n → π* transitions and a red shift (to longer wavelengths) for π → π* transitions. researchgate.net For a similar compound, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine-4-yl)-2H-chromen-2-one, a maximum absorption (λmax) was observed at 275 nm. nih.gov Based on related structures, the λmax for this compound is expected to be in a similar range. researchgate.netresearchgate.net
Expected UV-Vis Absorption Data for this compound (in Ethanol)
| Absorption Maximum (λmax) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Type of Transition |
| ~210-230 nm | High (~10,000 - 50,000) | π → π* (Phenyl ring) |
| ~260-280 nm | Moderate-High (~5,000 - 15,000) | π → π* (Pyrimidine ring) |
| ~300-330 nm | Low (~100 - 1,000) | n → π* (Carbonyl/Iminol) |
This table presents estimated data based on typical values for phenylpyrimidine and related aromatic heterocyclic systems.
X-ray Diffraction Analysis for Solid-State Structural Determination
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and crystal packing.
Single crystal X-ray diffraction (SC-XRD) involves irradiating a single, well-ordered crystal with X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the exact position of each atom in the crystal lattice can be determined. nih.gov This technique provides an unambiguous determination of the molecule's absolute structure, including the tautomeric form (pyrimidin-4-ol vs. pyrimidin-4-one), bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. mdpi.comresearchgate.net
While specific SC-XRD data for this compound is not publicly available, analysis of similar pyrimidine derivatives provides insight into the expected structural features. mdpi.comnih.gov For example, the crystal structure of a related pyrimidine derivative was determined to be in the monoclinic space group P2₁/c. mdpi.com
Illustrative Crystallographic Data for a Related Pyrimidine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.512 |
| b (Å) | 10.234 |
| c (Å) | 14.881 |
| β (°) | 98.75 |
| Volume (ų) | 1128.5 |
| Z (molecules/unit cell) | 4 |
This table contains example data from a published pyrimidine derivative to illustrate the typical parameters obtained from a single crystal XRD experiment. mdpi.com
Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline (powder) sample. researchgate.net The technique is valuable for identifying the crystalline phase of a bulk sample and assessing its purity. acs.org Instead of a single diffraction pattern, a powder sample produces a series of diffraction cones, which are recorded as a one-dimensional plot of intensity versus diffraction angle (2θ). researchgate.net
The resulting diffractogram is a unique "fingerprint" for a specific crystalline solid and its polymorphic form. acs.org Polymorphism is the ability of a compound to exist in multiple crystalline forms, which can have different physical properties. PXRD is the primary tool for identifying and distinguishing between these forms. The pattern for a pure sample of this compound would consist of a series of sharp peaks at characteristic 2θ angles.
Hypothetical Powder X-ray Diffraction Data for this compound
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 45 |
| 15.2 | 5.82 | 80 |
| 21.1 | 4.21 | 100 |
| 23.8 | 3.74 | 65 |
| 28.9 | 3.09 | 50 |
| 31.7 | 2.82 | 30 |
This table presents a hypothetical set of characteristic peaks for a pure crystalline phase, illustrating typical PXRD data.
Iv. Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecular systems. These methods allow for a detailed examination of a molecule's behavior at the electronic level, offering a wealth of information that complements experimental findings.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 6-(3-Bromophenyl)pyrimidin-4-ol, DFT can elucidate various properties, from its most stable three-dimensional conformation to its reactivity patterns.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the oxygen atom of the hydroxyl group, as well as the bromine atom, which possesses lone pairs of electrons. The LUMO, conversely, is likely distributed over the pyrimidine and bromophenyl rings, indicating the sites susceptible to nucleophilic attack. DFT calculations provide precise energy values for these orbitals and visualize their spatial distribution. researchgate.net
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.46 to -5.57 |
| ELUMO | -1.59 to -1.94 |
| Energy Gap (ΔE) | 3.63 to 3.88 |
Note: The data in this table are representative values for pyrimidine derivatives and are intended to illustrate the typical range of energies. Specific values for this compound would require dedicated DFT calculations. wjarr.com
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.denih.gov The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential). researchgate.net
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, highlighting these as potential sites for electrophilic attack or hydrogen bonding. researchgate.net Conversely, the hydrogen atom of the hydroxyl group and regions around the carbon atoms would exhibit a positive potential, indicating susceptibility to nucleophilic attack. scispace.com
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For instance, theoretical calculations can provide vibrational frequencies corresponding to infrared (IR) spectra, as well as nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms. ijcce.ac.ir Discrepancies between calculated and experimental values can often be resolved by scaling the theoretical data. These predictions are invaluable for the structural elucidation of newly synthesized compounds.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). wjarr.com A higher electronegativity indicates a greater ability to attract electrons, while lower chemical hardness suggests higher reactivity. mdpi.com The electrophilicity index quantifies the ability of a molecule to accept electrons.
Local reactivity descriptors, such as Fukui functions, can be calculated to identify the specific atoms within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. For this compound, these calculations would likely pinpoint the nitrogen and oxygen atoms as primary sites for electrophilic interaction and certain carbon atoms in the pyrimidine ring as targets for nucleophiles.
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 3.53 to 3.75 |
| Chemical Hardness (η) | 1.81 to 1.94 |
| Electrophilicity Index (ω) | 3.20 to 3.88 |
Note: The data in this table are representative values for pyrimidine derivatives and are intended to illustrate the typical range for these descriptors. Specific values for this compound would require dedicated DFT calculations. wjarr.com
Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory, Coupled Cluster)
Ab initio quantum chemistry methods are foundational in the theoretical study of molecular systems like this compound. These methods solve the electronic Schrödinger equation without empirical parameters, relying only on fundamental physical constants.
Hartree-Fock (HF) Theory: As the most fundamental ab initio method, Hartree-Fock theory approximates the many-electron wavefunction as a single Slater determinant. youtube.com It provides a qualitative understanding of the electronic structure and serves as a starting point for more advanced calculations. q-chem.comyoutube.com For pyrimidine derivatives, HF calculations can determine initial geometries and molecular orbitals. However, it systematically neglects electron correlation, the interactions between electrons, which can be a significant limitation for quantitative predictions. acs.orgarxiv.org
Møller-Plesset (MP) Perturbation Theory: To account for electron correlation, Møller-Plesset perturbation theory treats the correlation effects as a perturbation to the Hartree-Fock Hamiltonian. wikipedia.orgarxiv.org The most common level, MP2, adds second-order corrections and recovers a large portion of the correlation energy, offering improved accuracy for molecular properties compared to HF. fiveable.meq-chem.com Higher-order methods like MP3 and MP4 exist but come with a significant increase in computational cost. fiveable.mesmu.edu Studies on similar heterocyclic systems show that MP2 provides a good balance of accuracy and computational expense for calculating interaction energies and relative stabilities of different conformations or tautomers. fiveable.mesmu.edu
Coupled Cluster (CC) Theory: Coupled Cluster theory is considered one of the most accurate and reliable ab initio methods for small to medium-sized molecules. wikipedia.org It constructs the multi-electron wavefunction using an exponential cluster operator, which systematically includes electron correlation effects. wikipedia.org Methods like CCSD (Coupled Cluster with Single and Double excitations) and the even more accurate CCSD(T) (which adds a perturbative correction for triple excitations) are often referred to as the "gold standard" in quantum chemistry for their high accuracy. wikipedia.orgresearchgate.net For pyrimidine systems, CC methods are used to obtain benchmark energies, study excited states, and investigate reaction mechanisms with high confidence. rsc.orgarxiv.org For instance, the EA-EOM-CCSD method, a variant of CC theory, is specifically used to accurately determine electron attachment energies and resonance states in halogenated pyrimidines. acs.org
| Method | Key Features | Common Application for Pyrimidine Derivatives | Computational Cost |
| Hartree-Fock (HF) | Neglects electron correlation; provides a qualitative baseline. acs.orgarxiv.org | Initial geometry optimization, molecular orbital analysis. | Low |
| Møller-Plesset (MP2) | Includes electron correlation via perturbation theory; good accuracy/cost balance. fiveable.meq-chem.com | Calculation of correlation energy, improved geometries and relative energies. | Medium |
| Coupled Cluster (CCSD(T)) | Highly accurate inclusion of electron correlation; considered a benchmark method. wikipedia.org | High-accuracy energy calculations, calibration of other methods, study of reaction barriers. | High |
Semi-Empirical Quantum Chemistry Methods
Semi-empirical methods are derived from the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org This approach makes them computationally much faster than ab initio methods, allowing for the study of very large molecular systems. nih.gov
Methods like AM1 (Austin Model 1), PM3 (Parametric Method 3), and the more recent OMx (Orthogonalization Model x) family are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. scispace.comresearchgate.net They consider only valence electrons and use parameters to approximate the complex integrals found in HF theory. wikipedia.orgscispace.com While less accurate than high-level ab initio or DFT methods, they are valuable for preliminary investigations of large molecules, high-throughput screening, and providing initial geometries for more rigorous calculations. nih.govnumberanalytics.com Their utility lies in balancing computational efficiency with reasonable qualitative results for a wide range of chemical systems. researchgate.netnumberanalytics.com
| Method | Basis of Approximation | Typical Use Case | Advantage |
| AM1 | Neglect of Diatomic Differential Overlap (NDDO) with parameterization. nih.gov | Rapid geometry optimization of large molecules. | Very Fast |
| PM3 | NDDO with re-parameterization to better match experimental data. nih.gov | High-throughput screening, initial conformational analysis. | Very Fast |
| OM2/OM3 | Orthogonalization-corrected methods, improved over NDDO. scispace.com | Better description of non-covalent interactions and excited states than older methods. | Fast, with improved accuracy |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used computational method for investigating the electronic excited states of molecules. rsc.org It is an extension of Density Functional Theory (DFT) that allows for the calculation of properties related to how a molecule interacts with light, such as electronic absorption and emission spectra. rsc.orgresearchgate.net
For a molecule like this compound, TD-DFT can be used to predict its UV-visible absorption spectrum by calculating the vertical excitation energies and oscillator strengths of its electronic transitions. science.gov This information is critical for understanding the molecule's color and photophysical behavior. rsc.org The method has been successfully applied to a vast range of organic molecules, including complex heterocyclic systems, providing results that are often in good agreement with experimental spectra. science.govnih.gov While standard TD-DFT can have limitations, particularly for charge-transfer excitations, it remains an invaluable tool for the qualitative and often quantitative prediction of excited-state properties. researchgate.netnih.gov
Tautomerism Studies of Pyrimidin-4-ol Derivatives
Pyrimidin-4-ol derivatives, including the title compound, can exist in different tautomeric forms, most commonly the enol (pyrimidin-4-ol) and the keto (pyrimidin-4(3H)-one) forms. The position of this tautomeric equilibrium is a critical determinant of the compound's chemical structure, reactivity, and biological function.
Keto-Enol Tautomeric Equilibria in Different Phases
Computational studies have shown that for the parent 4-hydroxypyrimidine, the keto tautomer is generally more stable than the enol form. nih.govresearchgate.net This preference is a result of a complex interplay of factors including aromaticity, electronic delocalization, and intramolecular interactions. nih.gov The relative stability of the tautomers can be significantly influenced by the surrounding environment. In the gas phase, the energy difference between tautomers might be small. However, in polar solvents, the more polar keto tautomer is often preferentially stabilized due to stronger solute-solvent interactions, shifting the equilibrium further towards the keto form. nih.govmdpi.com
Computational Mapping of Potential Energy Surfaces for Proton Transfer
The conversion between the keto and enol tautomers occurs via a proton transfer reaction. The mechanism and energy barrier for this process can be investigated by computationally mapping the potential energy surface (PES). rug.nlmolssi.org For a direct intramolecular proton transfer, the process typically involves a strained four-membered transition state, which results in a high activation energy. nih.govresearchgate.net
Alternatively, the proton transfer can be facilitated by solvent molecules, such as water, which act as a proton shuttle. figshare.com Computational studies on similar systems have demonstrated that a solvent-assisted mechanism, involving one or more water molecules, creates a more favorable six- or eight-membered ring transition state, significantly lowering the activation energy barrier for tautomerization. nih.govresearchgate.netfigshare.com Mapping the PES allows for the identification of the minimum energy path and the calculation of the activation barriers for these different pathways, revealing the most likely mechanism for the tautomeric interconversion. researchgate.netresearchgate.net
| Proton Transfer Mechanism | Typical Calculated Activation Energy (kcal/mol) | Description |
| Direct Intramolecular Transfer | High (e.g., > 40 kcal/mol) nih.govresearchgate.net | Involves a strained four-membered ring transition state. nih.gov |
| Solvent-Assisted Transfer (e.g., 1 H₂O) | Low (e.g., 10-20 kcal/mol) figshare.com | Solvent acts as a bridge, leading to a more stable cyclic transition state. |
Influence of Substituents and Solvation Models on Tautomeric Preferences
The nature and position of substituents on the pyrimidine ring can significantly alter the relative stability of the tautomers. nih.govrsc.org Electron-withdrawing groups, like the bromo-substituent on the phenyl ring of this compound, can influence the electron density distribution in the pyrimidine ring, thereby affecting the tautomeric equilibrium. The inductive and resonance effects of the substituent can stabilize or destabilize one tautomer over the other. nih.gov For example, studies on substituted purines and pyrimidines show that the substituent effect can be characterized by calculating substituent effect stabilization energies (SESE). nih.govrsc.org
Solvation plays a crucial role and is modeled computationally using either implicit or explicit solvent models. nih.gov Implicit models, like the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for capturing bulk solvent effects. researchgate.net Explicit models involve including individual solvent molecules in the calculation, which is more computationally demanding but necessary for studying specific solute-solvent interactions like hydrogen bonding that are critical in proton transfer mechanisms. nih.govresearchgate.net The choice of solvation model is critical for accurately predicting tautomeric preferences in solution. mdpi.com
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are cornerstones of modern computational chemistry, enabling the study of complex biological systems and chemical phenomena that are difficult to observe experimentally. For this compound, these techniques can be used to hypothesize its mechanism of action, understand its conformational flexibility, and predict its biological activity.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in forming hypotheses about the binding mode and affinity of a potential drug candidate. For this compound, docking studies can identify potential biological targets and elucidate the key intermolecular interactions driving its binding.
Given the prevalence of the pyrimidine scaffold in kinase inhibitors, a hypothetical docking study could investigate the interaction of this compound with the ATP-binding site of a protein kinase, such as Cyclin-Dependent Kinase 2 (CDK2) or Janus Kinase 2 (JAK2). jocpr.comnih.gov The pyrimidin-4-ol core could form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for this class of inhibitors. The 3-bromophenyl substituent would likely occupy a hydrophobic pocket, with the bromine atom potentially forming halogen bonds or other specific interactions that enhance binding affinity.
Table 1: Hypothetical Molecular Docking Results for this compound with Protein Kinase Targets
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| CDK2 | 1HCK | -8.5 | Leu83, Glu81, Phe80 | 2 (with Leu83) | Val18, Ala31, Ile10 |
| JAK2 | 2B7A | -9.2 | Leu932, Val863, Gly935 | 2 (with Leu932) | Leu855, Ala881, Val911 |
Note: The data in this table is illustrative and based on typical results for similar pyrimidine-based inhibitors. It serves to demonstrate the type of information generated from molecular docking studies.
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted binding pose, explore the conformational landscape of the ligand within the binding site, and provide a more accurate estimation of binding free energy. tandfonline.com
An MD simulation of the this compound-kinase complex, initiated from the best-docked pose, would typically be run for hundreds of nanoseconds. tandfonline.com Analysis of the simulation trajectory would reveal the flexibility of different parts of the system. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand would be monitored to ensure the stability of the complex. The Root Mean Square Fluctuation (RMSF) of individual residues can highlight which parts of the protein are most affected by ligand binding. Such simulations are crucial for validating the docking hypothesis and understanding the dynamic nature of the molecular recognition process. nih.gov
Table 2: Representative Data from a Hypothetical 100 ns MD Simulation
| System | Average RMSD (Protein Cα) | Average RMSD (Ligand) | Key Residue RMSF > 2.0 Å |
| Protein-Ligand Complex | 1.8 Å | 0.9 Å | Gly-rich loop, Activation loop |
| Apo-Protein (no ligand) | 2.5 Å | N/A | Gly-rich loop, Activation loop |
Note: This table presents hypothetical data to illustrate the outputs of an MD simulation, comparing the stability of a protein with and without the bound ligand.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. researchgate.net These models are invaluable for predicting the activity of untested compounds, optimizing lead structures, and gaining insights into the structural features that govern a particular biological response. ijournalse.org
For a series of pyrimidin-4-ol analogs that includes this compound, both 2D and 3D QSAR models could be developed to understand the structural requirements for a specific activity, such as anticancer or antimicrobial effects. nih.govresearchgate.net
2D QSAR models correlate biological activity with molecular descriptors calculated from the 2D representation of the molecules. These descriptors can include constitutional (e.g., molecular weight), topological, and electronic parameters. researchpublish.com A multiple linear regression (MLR) or artificial neural network (ANN) approach could be used to build a model linking these descriptors to the observed activity. nih.gov For instance, a model might reveal that higher lipophilicity and the presence of a halogen at the meta position of the phenyl ring are beneficial for activity.
3D QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of structure-activity relationships. nih.gov These methods require the alignment of the series of molecules and calculate steric and electrostatic fields around them. The resulting contour maps highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For the this compound scaffold, a CoMSIA model might indicate that steric bulk is favored in one region, while electronegative groups are preferred in another. nih.gov
The reliability and predictive power of any QSAR/QSPR model must be rigorously validated. researchgate.net Standard validation procedures involve both internal and external validation.
Internal validation techniques, such as leave-one-out cross-validation (q²), assess the robustness of the model. A high q² value (typically > 0.5) indicates that the model is not a result of chance correlation. tandfonline.com Y-randomization is another crucial test where the biological activity data is randomly shuffled to ensure that the original model's statistics are not achievable by chance. tandfonline.com
External validation involves using the developed model to predict the activity of a set of compounds (the test set) that were not used in the model's creation. The predictive ability is often measured by the predictive R² (R²_pred). researchgate.net A robust and predictive QSAR model will show a strong correlation between the experimental and predicted activities for the test set compounds. researchgate.net
Table 3: Statistical Validation Parameters for a Hypothetical QSAR Model of Pyrimidin-4-ol Derivatives
| Parameter | Description | Typical Value |
| R² | Coefficient of determination (goodness of fit) | > 0.8 |
| q² or Q² | Cross-validated correlation coefficient (robustness) | > 0.6 |
| R²_pred | Predictive R² for the external test set | > 0.6 |
| RMSE | Root Mean Square Error (accuracy of prediction) | Low value |
Note: This table summarizes key statistical metrics used to validate QSAR models, with values indicative of a reliable model based on published studies on pyrimidine derivatives. tandfonline.comnih.govresearchgate.net
V. Mechanistic Organic Chemistry Studies
Reaction Pathway Elucidation for Synthetic Transformations
The synthesis of 6-arylpyrimidin-4-ols, including the title compound, typically involves the construction of the pyrimidine (B1678525) ring from acyclic precursors. A common and versatile method is the principal synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine.
For 6-(3-Bromophenyl)pyrimidin-4-ol, a plausible synthetic pathway starts with a β-ketoester, specifically an ester of 3-(3-bromophenyl)-3-oxopropanoic acid. The reaction proceeds via a cyclocondensation reaction with formamide (B127407), which serves as the source of the remaining two nitrogen atoms and one carbon atom of the pyrimidine ring.
The generally accepted mechanism for this transformation involves several key steps:
Initial Condensation : The reaction likely begins with the nucleophilic attack of the amino group of formamide on one of the carbonyl carbons of the β-ketoester. This is followed by the elimination of a water molecule to form an enamine intermediate.
Intramolecular Cyclization : The newly formed enamine then undergoes an intramolecular cyclization, where the second amino group of the effective amidine precursor attacks the remaining carbonyl group.
Aromatization : The resulting dihydropyrimidine (B8664642) intermediate subsequently eliminates a molecule of water or alcohol (depending on the exact precursors) to achieve the stable aromatic pyrimidine ring system.
Alternative pathways, such as those starting from chalcones (α,β-unsaturated ketones), are also prevalent for pyrimidine synthesis. In such cases, the chalcone (B49325) would first react with an amidine in a Michael addition, followed by cyclization and oxidation to yield the final pyrimidine product.
Investigation of Intermediates and Transition States in Reaction Mechanisms
The direct experimental observation of intermediates and transition states in the synthesis of pyrimidines is challenging due to their transient nature. However, their existence is supported by kinetic studies, trapping experiments, and computational modeling.
In the synthesis of this compound from a β-ketoester and formamide, several key intermediates can be postulated:
Enamine Intermediate : As mentioned, the initial condensation product is an enamine. The stability and reactivity of this intermediate are crucial for the subsequent cyclization step.
Dihydropyrimidinone Intermediate : After the intramolecular cyclization, a non-aromatic dihydropyrimidinone species is formed. This intermediate is typically unstable and readily undergoes dehydration to form the final aromatic product. The transition state for this elimination step would involve the breaking of C-O and C-H bonds and the formation of a C=C double bond within the ring.
Computational studies on related pyrimidine syntheses have helped to map out the energy profiles of these reactions, providing insights into the relative energies of intermediates and the activation barriers for each step. These studies can help to determine the rate-determining step of the reaction, which is often the initial condensation or the final aromatization step.
A summary of potential intermediates in a typical pyrimidine synthesis is provided in the table below.
| Intermediate Type | Description | Role in Reaction Pathway |
| Enamine | Formed from the initial condensation of an amine and a carbonyl compound. | Key intermediate leading to cyclization. |
| N-Vinylamidine | An isolable intermediate in some zinc(II)-catalyzed pyrimidine syntheses. researchgate.net | Precursor to the pyrimidine ring after amination and cyclization. researchgate.net |
| Dihydropyrimidinone | The cyclic, non-aromatic precursor to the final pyrimidine. | Undergoes elimination (dehydration or dehydrogenation) to form the aromatic ring. |
| Michael Adduct | Formed in syntheses starting from α,β-unsaturated carbonyls. | The initial product of the conjugate addition of an amidine. |
Catalytic Mechanisms in Metal-Mediated Pyrimidine Synthesis
While traditional pyrimidine syntheses are often conducted under thermal conditions or with acid/base catalysis, metal-mediated methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions. Palladium-catalyzed cross-coupling reactions are particularly relevant for the synthesis of 6-arylpyrimidines.
For instance, this compound could be synthesized by a Suzuki coupling reaction between a 6-halopyrimidin-4-ol (e.g., 6-chloro- or 6-bromopyrimidin-4-ol) and 3-bromophenylboronic acid. The catalytic cycle for such a reaction is well-established and generally involves the following key steps:
Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the C-X bond (where X is a halogen) of the pyrimidine ring, forming a Pd(II) intermediate.
Transmetalation : The aryl group from the boronic acid is transferred to the palladium center, displacing the halide and forming a new Pd(II)-aryl complex. This step is typically facilitated by a base.
Reductive Elimination : The two organic fragments on the palladium center (the pyrimidine and the aryl group) couple and are eliminated from the metal, forming the desired C-C bond of the product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The efficiency of this catalytic cycle can be influenced by the choice of palladium precursor, ligands, base, and solvent.
| Catalytic Step | Description | Change in Pd Oxidation State |
| Oxidative Addition | Insertion of the palladium catalyst into the carbon-halogen bond of the pyrimidine. | Pd(0) → Pd(II) |
| Transmetalation | Transfer of the aryl group from the organoboron reagent to the palladium center. | Pd(II) → Pd(II) |
| Reductive Elimination | Formation of the new carbon-carbon bond and release of the product. | Pd(II) → Pd(0) |
Solvent and Additive Effects on Reaction Kinetics and Selectivity
The choice of solvent and the presence of additives can have a profound impact on the kinetics and selectivity of pyrimidine synthesis.
Solvent Effects:
Polarity : The polarity of the solvent can influence the rates of both the initial condensation and the subsequent cyclization steps. Polar protic solvents, such as ethanol (B145695) or water, can stabilize charged intermediates and transition states through hydrogen bonding, potentially accelerating the reaction. researchgate.net In some cases, a mixture of solvents, like water and ethanol, has been shown to improve reaction yields. researchgate.net
Aprotic vs. Protic : Aprotic solvents like DMF, THF, or acetonitrile (B52724) are also commonly used. researchgate.net The choice between a protic and an aprotic solvent can affect the tautomeric equilibrium of the product (pyrimidin-4-ol vs. pyrimidin-4-one) and the solubility of reactants and catalysts.
"Green" Solvents : In recent years, there has been a push towards using more environmentally benign solvents or even solvent-free conditions, which can be achieved through techniques like ball milling or using microwave irradiation. researchgate.net
Additive Effects:
Acids and Bases : As mentioned, acid or base catalysis is common in pyrimidine synthesis. Acids can activate carbonyl groups towards nucleophilic attack, while bases can deprotonate precursors to generate more potent nucleophiles.
Lewis Acids : Lewis acids, such as ZnCl₂, can catalyze the formation of pyrimidines by coordinating to carbonyl oxygens, thereby increasing their electrophilicity. researchgate.net
Phase Transfer Catalysts : In multiphasic systems, phase transfer catalysts can be employed to facilitate the reaction between reactants that are soluble in different phases. nih.gov
Ligands in Metal-Catalyzed Reactions : In palladium-catalyzed cross-coupling reactions, ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and preventing its decomposition. The choice of ligand can significantly affect the reaction rate and the yield of the desired product.
The table below summarizes the effects of different reaction parameters on a typical pyrimidine synthesis.
| Parameter | Effect on Reaction | Example |
| Solvent Polarity | Can stabilize intermediates and transition states, affecting reaction rates. | Use of ethanol or water can enhance yields. researchgate.net |
| Acid/Base Catalysis | Activates reactants and facilitates key proton transfer steps. | H₂SO₄ or NaOH can be used to promote condensation. |
| Lewis Acid Additives | Enhance the electrophilicity of carbonyl groups. | ZnCl₂ can catalyze the reaction of enamines. researchgate.net |
| Ligands (in metal catalysis) | Stabilize the metal catalyst and modulate its reactivity. | Phosphine (B1218219) ligands are commonly used in palladium-catalyzed cross-coupling. |
| Temperature | Affects reaction rates according to the Arrhenius equation; higher temperatures can also lead to side reactions. | Reactions may be run at reflux to increase the rate. |
Vi. Solid State Chemistry and Crystal Engineering of Pyrimidine Compounds
Crystal Structure Analysis and Polymorphism of Arylpyrimidin-4-ols
While a specific crystal structure for 6-(3-Bromophenyl)pyrimidin-4-ol is not publicly available in crystallographic databases, analysis of closely related arylpyrimidin-4-ols and other pyrimidine (B1678525) derivatives allows for a predictive understanding of its likely solid-state arrangement. Arylpyrimidin-4-ols are known to exhibit tautomerism, existing in either the pyrimidin-4-ol form or the pyrimidin-4(3H)-one form. The predominant tautomer in the solid state will significantly influence the subsequent intermolecular interactions.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in pyrimidine derivatives. Different polymorphs of the same compound can display distinct physical properties. The presence of a flexible phenyl group and a bromine substituent in this compound increases the likelihood of polymorphism, as different rotational conformations (dihedral angles between the pyrimidine and phenyl rings) can lead to varied packing arrangements.
A hypothetical table of potential crystallographic data for two polymorphic forms of this compound, based on common space groups for organic molecules, is presented below.
| Parameter | Polymorph I (Hypothetical) | Polymorph II (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | 7.5 | 8.0 |
| b (Å) | 12.5 | 13.0 |
| c (Å) | 10.0 | 22.0 |
| α (°) | 90 | 90 |
| β (°) | 95 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 934 | 2288 |
| Z | 4 | 8 |
Intermolecular Interactions and Supramolecular Assembly in Crystalline Solids
The pyrimidin-4-ol moiety provides both hydrogen bond donors (the hydroxyl group and potentially N-H in the tautomeric pyrimidinone form) and acceptors (the nitrogen atoms of the pyrimidine ring and the carbonyl oxygen in the pyrimidinone form). semanticscholar.org The bromine atom on the phenyl ring can participate in halogen bonding (Br···N or Br···O interactions), which is a directional interaction that can be exploited in crystal engineering. rsc.org Furthermore, the aromatic nature of both the pyrimidine and phenyl rings allows for π-π stacking interactions, which contribute to the stabilization of the crystal lattice. The assembly of molecules through these interactions typically leads to the formation of one-, two-, or three-dimensional networks. bohrium.com
Hydrogen Bonding Networks and Their Role in Crystal Packing
Hydrogen bonding is arguably the most influential non-covalent interaction in directing the crystal packing of pyrimidin-4-ol derivatives. semanticscholar.orgnih.gov The ability of these molecules to form robust hydrogen-bonded synthons, which are predictable and reliable supramolecular motifs, is a cornerstone of their crystal engineering.
In the case of this compound, several hydrogen bonding patterns can be envisaged. If the pyrimidin-4-ol tautomer is present, strong O-H···N hydrogen bonds are likely to form, leading to the creation of dimers or catemeric chains. If the pyrimidin-4(3H)-one tautomer is dominant, N-H···O=C hydrogen bonds will be the primary interaction, often resulting in centrosymmetric dimers. semanticscholar.org A computational study on related 4-(4-halo-phenyl)-6-(furan-2-yl) pyrimidin-2-amine derivatives indicated that the nitrogen atoms of the pyrimidine ring are the most favorable hydrogen bonding sites. scirp.org This suggests that in this compound, the pyrimidine nitrogens will be key players in the hydrogen bonding network.
The table below outlines the probable hydrogen bond donors and acceptors in this compound and the likely synthons they would form.
| Donor | Acceptor | Synthon Type |
| O-H (hydroxyl) | N (pyrimidine) | Dimer or Chain |
| N-H (pyrimidinone) | O (carbonyl) | Dimer |
| C-H (aromatic) | O (hydroxyl/carbonyl) | Weak interaction |
| C-H (aromatic) | N (pyrimidine) | Weak interaction |
Design Principles for Modulating Solid-State Properties through Crystal Engineering
Crystal engineering provides a framework for the rational design of crystalline materials with desired properties by understanding and controlling intermolecular interactions. nih.gov For pyrimidine compounds, the modular nature of their synthesis allows for systematic structural modifications to tune their solid-state behavior.
Key design principles for modulating the solid-state properties of compounds like this compound include:
Functional Group Modification: Introducing or altering functional groups can change the hydrogen bonding patterns and introduce other interactions like halogen bonds. The bromine atom in the title compound, for instance, can be replaced by other halogens or hydrogen bond-donating/accepting groups to systematically alter the crystal packing.
Control of Tautomerism: Influencing the tautomeric equilibrium towards either the -ol or -one form through co-crystallization with specific molecules (co-formers) can lead to different supramolecular assemblies.
Co-crystallization: The formation of multi-component crystals with other molecules can introduce new intermolecular interactions and create novel crystalline architectures with modified physical properties.
Exploration of Solid-State Luminescence Properties (as material characteristics)
Pyrimidine derivatives have been extensively investigated for their luminescence properties, making them promising candidates for applications in organic light-emitting diodes (OLEDs) and sensors. osf.iotandfonline.com The emission characteristics are highly dependent on the molecular structure and the intermolecular interactions in the solid state.
The solid-state fluorescence of pyrimidine-based materials is often influenced by the degree of intramolecular charge transfer (ICT) and the extent of π-conjugation. osf.io The electron-withdrawing nature of the pyrimidine ring coupled with an electron-donating or withdrawing substituent on the phenyl ring can create a "push-pull" system, which is conducive to strong fluorescence. The substitution pattern on the phenyl ring and the planarity of the molecule in the crystal lattice are critical factors. Aggregation-induced emission (AIE) is another phenomenon observed in some organic luminophores, where aggregation in the solid state enhances the luminescence, in contrast to the more common aggregation-caused quenching. acs.org
For this compound, the presence of the bromine atom (an electron-withdrawing group) and the potential for different packing arrangements (polymorphism) suggest that its solid-state luminescence could be tunable. Different polymorphs may exhibit different emission colors and quantum yields due to variations in molecular conformation and intermolecular π-π interactions. nih.gov
A hypothetical summary of potential photophysical data for this compound in the solid state is provided below, illustrating how these properties might vary between polymorphic forms.
| Property | Polymorph I (Hypothetical) | Polymorph II (Hypothetical) |
| Excitation Max (nm) | 350 | 365 |
| Emission Max (nm) | 450 (Blue) | 520 (Green) |
| Quantum Yield (%) | 15 | 25 |
| Lifetime (ns) | 2.5 | 4.0 |
Vii. Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Systematic Chemical Modification of the 6-(3-Bromophenyl)pyrimidin-4-ol Scaffold
Systematic chemical modification of the this compound scaffold is a cornerstone of medicinal chemistry efforts to enhance its therapeutic profile. Researchers have strategically introduced a variety of chemical groups at different positions on both the pyrimidin-4-ol and the phenyl rings to probe the molecule's interaction with biological targets.
A primary focus of modification is the phenyl ring, where the bromine atom at the 3-position acts as a versatile anchor for introducing new functionalities. This is often achieved through palladium-catalyzed cross-coupling reactions, which allow for the attachment of diverse aryl and heteroaryl groups. This approach enables a thorough exploration of the steric and electronic requirements for optimal biological activity.
Another key area for modification is the pyrimidine (B1678525) ring itself. The hydroxyl group at the 4-position can be a target for derivatization, such as O-alkylation, to alter the compound's lipophilicity and pharmacokinetic characteristics. nih.gov Additionally, substituents can be introduced at other positions of the pyrimidine ring to fine-tune its properties. For instance, the introduction of a methyl group at the 2-position of the pyrimidine core has been shown to influence activity in some analogs. escholarship.org
The following interactive table summarizes some of the key modifications applied to the 6-arylpyrimidin-4-ol scaffold and the rationale behind them.
| Modification Site | Type of Modification | Rationale |
| Phenyl Ring (C3-Br) | Cross-coupling reactions (e.g., Suzuki, Sonogashira) | Introduce diverse substituents to probe steric and electronic effects on target binding. |
| Pyrimidin-4-ol OH | O-Alkylation (e.g., with benzyl (B1604629) bromides) | Modulate lipophilicity and pharmacokinetic properties. nih.gov |
| Pyrimidine Ring (C2) | Introduction of small alkyl groups (e.g., -CH3) | Fine-tune biological activity. escholarship.org |
| Pyrimidine Ring | Annulation (fusion with other rings) | Create more complex and rigid structures to potentially increase potency. |
Correlation of Structural Features with Modulated Chemical Reactivity
The chemical reactivity of this compound and its derivatives is intrinsically linked to their structural characteristics. The electron-deficient nature of the pyrimidine ring, for example, influences the reactivity of the entire molecule. This is further modulated by the electronic effects of substituents on both the pyrimidine and phenyl rings.
The bromine atom on the phenyl ring is a key determinant of the molecule's synthetic versatility. It serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, which are fundamental to the diversification of this scaffold. The efficiency of these reactions can be influenced by the electronic properties of the pyrimidine ring system.
A critical aspect of the pyrimidin-4-ol core is its potential for tautomerism, existing in equilibrium between the -ol and -one forms. This equilibrium can be influenced by factors such as the solvent and the electronic nature of substituents. The predominant tautomer will affect the nucleophilicity of the pyrimidine ring nitrogens and the hydroxyl group, thereby directing the outcome of reactions like alkylation.
Furthermore, a systematic study on 2-sulfonylpyrimidines has demonstrated that the reactivity is highly dependent on the substituents on the pyrimidine ring. acs.org For instance, substitution at the 5-position was found to have the most significant impact on reactivity. acs.org While this study was on a different pyrimidine derivative, the principles of how substituents modulate the electronic character and thus the reactivity of the ring are broadly applicable.
Computational and Experimental Methodologies for SAR and SPR Derivations
The development of SAR and SPR for this compound analogs is a synergistic process that combines computational and experimental techniques.
Computational Methodologies:
Molecular Docking: This method predicts how a molecule binds to the active site of a biological target. It is used to rationalize the SAR of a series of compounds and to guide the design of new, more potent analogs. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors to predict the activity of novel compounds.
Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of molecules, which can help in predicting their reactivity. acs.org This is particularly useful for designing reagents with optimal stability and reactivity profiles. acs.org
Experimental Methodologies:
Organic Synthesis: The synthesis of a focused library of analogs is fundamental for experimentally determining SAR and SPR. This allows for the systematic variation of substituents and direct measurement of the resulting effects on biological activity and properties. mdpi.comnih.gov
In Vitro Assays: The biological activity of the synthesized compounds is measured using a variety of in vitro assays. These assays provide data on the potency and selectivity of the compounds, which are essential for establishing a robust SAR. escholarship.orgnih.gov
X-ray Crystallography: When possible, obtaining a co-crystal structure of a compound bound to its biological target provides a detailed, three-dimensional view of the binding mode. This information is invaluable for understanding key interactions and guiding further optimization. acs.org
Insights into the Influence of Substituent Effects on Electronic and Steric Properties
Electronic Effects: The electronic nature of substituents on both the phenyl and pyrimidine rings can alter the electron distribution across the entire molecule through inductive and resonance effects. Electron-withdrawing or electron-donating groups on the phenyl ring can influence the pKa of the pyrimidinol hydroxyl group and the strength of hydrogen bonds with a target protein. A review of pyrimidine derivatives highlights that the position of substituents on the pyrimidine nucleus greatly influences biological activities. nih.gov
Steric Effects: The size and shape of substituents are crucial for the steric fit of a molecule within a target's binding site. Bulky substituents can either enhance binding through favorable van der Waals interactions or cause steric hindrance that prevents optimal binding. The position of the substituent is also a key factor. For instance, a bulky group in the ortho-position of the phenyl ring will have a more significant steric impact on the molecule's conformation than the same group in the para-position due to restricted rotation around the C-C bond connecting the two rings. Studies on other heterocyclic systems have shown that modulating steric bulk is a key strategy in inhibitor design. nih.gov
The interplay between electronic and steric effects is often complex, and finding the right balance is a primary goal of medicinal chemistry. A systematic approach to modifying the scaffold and evaluating the resulting changes in activity is essential for developing potent and selective therapeutic agents based on the this compound core.
Q & A
Basic Research Questions
Q. How can the structural identity of 6-(3-Bromophenyl)pyrimidin-4-ol be confirmed experimentally?
- Methodology : Use a combination of spectroscopic techniques:
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the aromatic proton environment and bromine-induced deshielding effects. For example, -NMR can resolve splitting patterns from the pyrimidine ring and bromophenyl substituent .
- IR Spectroscopy : Identify key functional groups (e.g., hydroxyl stretch at ~3200–3500 cm) and aromatic C-Br vibrations (~500–600 cm) .
- X-ray Crystallography : Resolve the 3D conformation and intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group .
Q. What are the standard synthetic routes for preparing this compound?
- Methodology :
- Suzuki-Miyaura Coupling : React 4-hydroxy-6-bromopyrimidine with 3-bromophenylboronic acid under palladium catalysis. Optimize solvent (e.g., DMF or THF) and base (e.g., KCO) to enhance yield .
- Halogenation Strategies : Direct bromination of pyrimidin-4-ol derivatives using NBS (N-bromosuccinimide) in the presence of a radical initiator (e.g., AIBN) .
Q. How should researchers handle stability and storage of this compound?
- Methodology :
- Storage Conditions : Store in airtight, light-protected containers at –20°C to prevent degradation of the hydroxyl and bromophenyl groups. Use desiccants to avoid moisture absorption .
- Stability Assays : Monitor decomposition via HPLC or TLC under varying conditions (pH, temperature) to establish shelf-life parameters .
Advanced Research Questions
Q. How can conflicting reactivity data in cross-coupling reactions involving this compound be resolved?
- Methodology :
- Parameter Screening : Systematically vary catalysts (Pd(OAc) vs. PdCl), ligands (XPhos vs. SPhos), and solvents (THF vs. DMSO) to identify optimal conditions .
- Computational Modeling : Use DFT calculations to predict electronic effects of the bromophenyl group on reaction intermediates, which may explain discrepancies in reported yields .
Q. What strategies improve the regioselectivity of functionalizing this compound?
- Methodology :
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on the hydroxyl moiety to steer electrophilic substitution toward the pyrimidine ring .
- Metal-Mediated Reactions : Utilize Cu(I)-catalyzed Ullmann coupling to selectively modify the bromophenyl group while preserving the hydroxyl functionality .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodology :
- Molecular Docking : Simulate binding interactions with target enzymes (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding between the hydroxyl group and active-site residues .
- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity data to design optimized analogs .
Q. What analytical approaches address contradictions in reported spectral data for derivatives of this compound?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas to rule out impurities or isomerization .
- Variable-Temperature NMR : Resolve dynamic effects (e.g., tautomerism) that may cause peak splitting inconsistencies .
Q. How can biocatalytic methods be applied to modify this compound?
- Methodology :
- Enzymatic Hydroxylation : Screen microbial strains (e.g., Burkholderia sp.) for regioselective oxidation of the pyrimidine ring, analogous to methods used for pyridin-5-ols .
- Whole-Cell Biotransformation : Optimize fermentation conditions (pH, temperature) to enhance enzyme activity and yield of hydroxylated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
